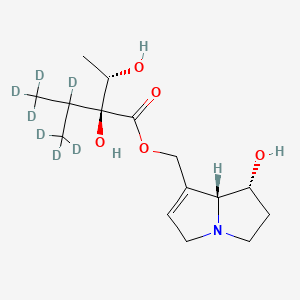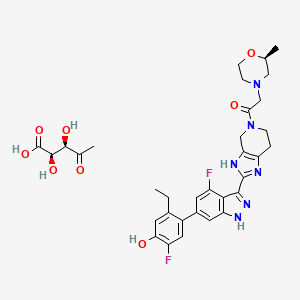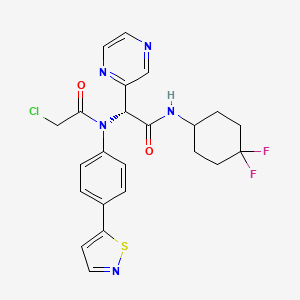
m-PEG13-Hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG13-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG13-Hydrazide involves the reaction of polyethylene glycol with hydrazine under controlled conditions. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable activating agent such as carbonyldiimidazole.
Reaction with Hydrazine: The activated polyethylene glycol is then reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Controlled Reaction: The activated polyethylene glycol is reacted with hydrazine in large reactors under controlled conditions to ensure consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG13-Hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in substitution reactions with electrophiles, forming new covalent bonds.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.
Carbonyl Compounds: Aldehydes and ketones are commonly used in condensation reactions with this compound.
Major Products
Hydrazones: Formed from the reaction with carbonyl compounds.
Substituted Hydrazides: Formed from substitution reactions with electrophiles.
Applications De Recherche Scientifique
m-PEG13-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the regulation of protein levels within cells.
Medicine: Investigated for its potential in targeted cancer therapies by enabling the degradation of oncogenic proteins.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mécanisme D'action
m-PEG13-Hydrazide functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparaison Avec Des Composés Similaires
m-PEG13-Hydrazide is unique due to its specific length and hydrazide functionality, which provides distinct advantages in the synthesis of PROTACs. Similar compounds include:
m-PEG12-Hydrazide: Slightly shorter polyethylene glycol chain, offering different solubility and reactivity properties.
m-PEG14-Hydrazide: Slightly longer polyethylene glycol chain, providing different spatial configurations and interactions
This compound stands out due to its optimal balance of chain length and functional group reactivity, making it a preferred choice in many applications.
Propriétés
Formule moléculaire |
C28H58N2O14 |
|---|---|
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C28H58N2O14/c1-32-4-5-34-8-9-36-12-13-38-16-17-40-20-21-42-24-25-44-27-26-43-23-22-41-19-18-39-15-14-37-11-10-35-7-6-33-3-2-28(31)30-29/h2-27,29H2,1H3,(H,30,31) |
Clé InChI |
CSOAKFLANNYFOB-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


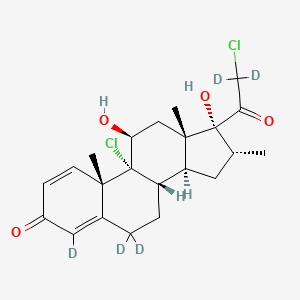
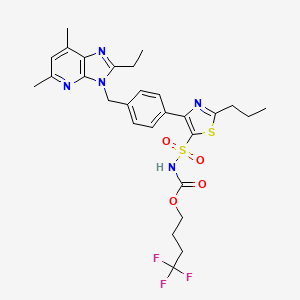

![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
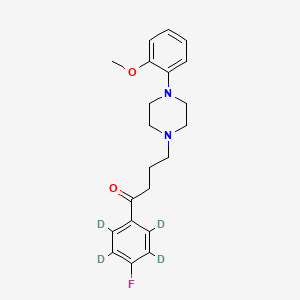
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

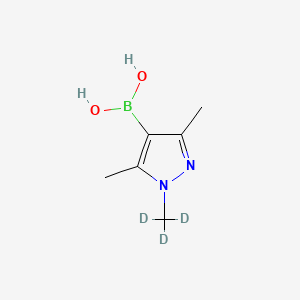
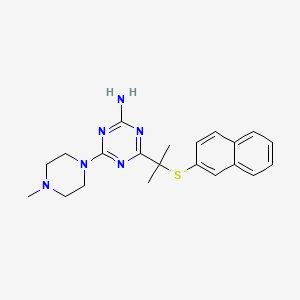
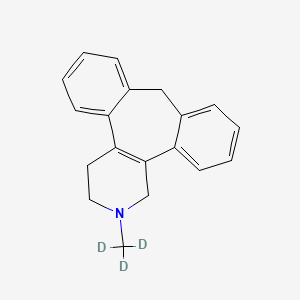
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
